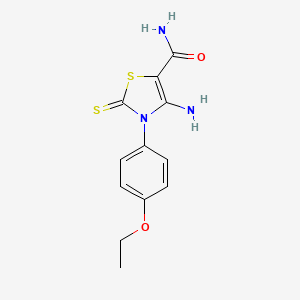![molecular formula C10H9Cl3N2O2S B5799712 2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TCS or triclosan, and it has been widely used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics. However, recent studies have raised concerns about the potential health and environmental risks associated with the widespread use of triclosan.
Mechanism of Action
The mechanism of action of triclosan involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids. This inhibition leads to the disruption of bacterial cell membrane integrity and ultimately results in bacterial death. Triclosan has also been shown to have activity against fungi and some viruses, although the mechanism of action against these organisms is not well understood.
Biochemical and Physiological Effects:
Triclosan has been shown to have a variety of biochemical and physiological effects on both microbial and mammalian cells. In microbial cells, triclosan has been shown to disrupt cell membrane integrity, inhibit fatty acid synthesis, and interfere with cell division. In mammalian cells, triclosan has been shown to have estrogenic activity, which may have implications for reproductive health. Triclosan has also been shown to have potential effects on the immune system and may contribute to the development of antibiotic resistance.
Advantages and Limitations for Lab Experiments
Triclosan has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, its ability to inhibit fatty acid synthesis, and its well-established synthesis method. However, triclosan also has several limitations, including its potential toxicity to mammalian cells, its potential to contribute to the development of antibiotic resistance, and its potential to interfere with the activity of other antimicrobial agents.
Future Directions
There are several future directions for research on triclosan, including the development of novel antimicrobial agents based on the structure of triclosan, the investigation of triclosan's potential effects on the immune system and reproductive health, and the evaluation of triclosan's potential to contribute to the development of antibiotic resistance. Additionally, there is a need for further research on the environmental impacts of triclosan and the potential risks associated with its widespread use in consumer products.
Synthesis Methods
The synthesis of triclosan involves the reaction between 2,4,5-trichlorophenol and thionyl chloride, followed by the addition of methylamine and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure triclosan. This synthesis method has been well-established and is widely used in the production of triclosan for commercial and research purposes.
Scientific Research Applications
Triclosan has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a selective agent in the isolation of bacteria and fungi, as well as in the evaluation of the efficacy of disinfectants and antiseptics. Triclosan has also been used in the development of novel antimicrobial agents and has shown promising results in the treatment of infections caused by drug-resistant bacteria.
properties
IUPAC Name |
2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-8(12)7(11)4-9(10)13/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOETDGIFPXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)

![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)



![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)


![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)